molecular formula C12H15N5O2 B2538993 N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251686-12-0

N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2538993
CAS No.: 1251686-12-0
M. Wt: 261.285
InChI Key: RNOFRZOZKMIGOL-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide: is a synthetic organic compound that features both imidazole and pyrimidine moieties. These functional groups are known for their biological activity and are often found in pharmaceutical compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Two Moieties: The final step involves the coupling of the imidazole-propylamine intermediate with the pyrimidine-2-yloxyacetic acid under amide bond formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand the role of imidazole and pyrimidine derivatives in biological systems.

    Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide: can be compared with other compounds containing imidazole and pyrimidine moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a broader range of biological targets compared to similar compounds. This makes it a valuable tool in medicinal chemistry and chemical biology research.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-11(9-19-12-15-3-1-4-16-12)14-5-2-7-17-8-6-13-10-17/h1,3-4,6,8,10H,2,5,7,9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFRZOZKMIGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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